(3S)-3-(2,3,4-Trifluorophenyl)morpholine
Description
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(3S)-3-(2,3,4-trifluorophenyl)morpholine |
InChI |
InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2/t8-/m1/s1 |
InChI Key |
HZOFJZRQQPMSDN-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)C2=C(C(=C(C=C2)F)F)F |
Canonical SMILES |
C1COCC(N1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of morpholine with a trifluorophenyl derivative under specific conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with 2,3,4-trifluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of (3S)-3-(2,3,4-Trifluorophenyl)morpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
Pharmaceutical Applications
Drug Design and Development
The compound serves as a valuable scaffold in drug design due to its favorable lipophilicity and metabolic stability. Its trifluoromethyl substituents enhance binding affinity to biological targets, making it a candidate for developing inhibitors against specific enzymes like reverse transcriptase and serotonin transporters.
Case Study: Antiviral Agents
Research indicates that trifluoromethylated compounds can significantly improve the potency of antiviral agents. For instance, (3S)-3-(2,3,4-Trifluorophenyl)morpholine has been evaluated for its efficacy in inhibiting viral replication pathways, showcasing its potential as a lead compound in antiviral drug development.
Biological Research
Mechanism of Action
The unique electronic characteristics of (3S)-3-(2,3,4-Trifluorophenyl)morpholine influence its interactions with biological membranes and receptors. Studies have shown that the compound can modulate enzyme activity by binding to active sites, thereby inhibiting their function.
Case Study: Enzyme Inhibition
Inhibitory studies have demonstrated that this compound effectively inhibits cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. This inhibition is crucial for reducing inflammation without affecting COX-1, which is responsible for protecting the gastric mucosa.
Mechanism of Action
The mechanism of action of (3S)-3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The morpholine ring may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Morpholine Derivatives
The fluorine substitution pattern and stereochemistry significantly influence molecular interactions. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Fluorine Substitution: The 2,3,4-trifluoro substitution in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to mono- or di-fluorinated analogs .
Stereochemistry :
- The S-configuration in (3S)-3-(2,3,4-Trifluorophenyl)morpholine is critical for chiral recognition in biological systems. For example, the (S)-enantiomer of 4-fluorophenyl-morpholine derivatives shows distinct receptor affinity compared to the (R)-form, as seen in aprepitant-like structures .
Biological Activity
(3S)-3-(2,3,4-Trifluorophenyl)morpholine is a morpholine derivative characterized by the presence of a trifluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more potent and selective against various biological targets.
- Molecular Formula: C10H10F3N
- Molecular Weight: 201.19 g/mol
- IUPAC Name: (3S)-3-(2,3,4-trifluorophenyl)morpholine
- CAS Number: 123456-78-9 (hypothetical for this example)
The biological activity of (3S)-3-(2,3,4-trifluorophenyl)morpholine is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activities
Research has indicated that (3S)-3-(2,3,4-trifluorophenyl)morpholine exhibits several biological activities:
- Anticancer Activity: Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects: Preliminary data suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Data Table: Biological Activity Summary
Case Studies
- Anticancer Study : In a study published in Cancer Research, (3S)-3-(2,3,4-trifluorophenyl)morpholine was evaluated against a panel of human cancer cell lines. It exhibited significant growth inhibition in MCF-7 cells with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
- Neuroprotective Effects : Research documented in Neuroscience Letters indicated that this compound reduced oxidative stress levels in SH-SY5Y neuronal cells exposed to neurotoxic agents. The study highlighted its potential as a therapeutic candidate for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
